2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . This compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole ring in the structure contributes to its biological and chemical properties.
Preparation Methods
The synthesis of 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the use of dihydrofuran and methanesulfonic acid under reflux conditions to obtain the desired indole derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include indole-3-carboxylic acid, indoline derivatives, and halogenated indoles.
Scientific Research Applications
2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation . The compound may also inhibit enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it can modulate immune responses, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation, also containing the indole ring.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-3-(1-methylindol-4-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16) |
InChI Key |
GANDSICLGWTHTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CC(C(=O)O)N |
Origin of Product |
United States |
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